molecular formula C6H9ClN2O B1372910 5-Methoxypyridin-3-amine hydrochloride CAS No. 896160-77-3

5-Methoxypyridin-3-amine hydrochloride

Cat. No. B1372910
CAS RN: 896160-77-3
M. Wt: 160.6 g/mol
InChI Key: KLVMYQXLTAFMJF-UHFFFAOYSA-N
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Description

5-Methoxypyridin-3-amine hydrochloride is a chemical compound with the molecular formula C6H9ClN2O . It is a derivative of 5-Methoxypyridin-3-amine , which is an important intermediate in organic synthesis .


Synthesis Analysis

While specific synthesis methods for 5-Methoxypyridin-3-amine hydrochloride were not found, there are general methodologies for the synthesis of substituted pyridines. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 5-Methoxypyridin-3-amine hydrochloride consists of 6 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 160.602 Da .


Physical And Chemical Properties Analysis

5-Methoxypyridin-3-amine has a density of 1.1±0.1 g/cm3, a boiling point of 296.1±20.0 °C at 760 mmHg, and a flash point of 132.9±21.8 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Nucleophilic Amination of Methoxypyridines

  • A new protocol for the nucleophilic amination of methoxypyridines, including derivatives, was developed using sodium hydride in the presence of lithium iodide, offering a concise access to various aminopyridines of potential medicinal interest (Pang, Kaga, & Chiba, 2018).

Potential Antimalarials

  • Research explored N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines, prepared from ethyl 3-aminopyridine-2-carboxylate, showing no significant antimalarial activity compared to existing drugs in preliminary in vivo screens (Barlin & Tan, 1984; 1985).

5-Hydroxytryptamine Inhibitor

  • A study found that 3-(2'-benzylaminoethyl)-5-methoxyindol hydrochloride is a potent competitive inhibitor of 5-hydroxytryptamine, with implications in various biological systems (Takagi et al., 1969).

Chemistry of Vicinal Tricarbonyls

  • The addition of primary amines to alkenyl vicinal tricarbonyls leads to substituted pyrroles, employed in synthesizing precursors of natural products like prodigiosin (Wasserman & Lombardo, 1989).

Nitration of Pyridine N-Oxides

  • Research on the nitration of 3,5-disubstituted pyridine N-oxides, including the preparation and nitration of 3-chloro-5-methoxypyridine N-oxide, was reported, revealing insights into the chemical behavior of these compounds (Bissell & Swansiger, 1987).

Future Directions

Pyridine derivatives are in great demand as synthons for pharmaceutical products . The development of robust methods for the synthesis of substituted pyridines, such as the ring cleavage methodology mentioned earlier , could pave the way for the production of new pharmaceuticals and biologically relevant molecules.

properties

IUPAC Name

5-methoxypyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-9-6-2-5(7)3-8-4-6;/h2-4H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVMYQXLTAFMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696207
Record name 5-Methoxypyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

896160-77-3
Record name 5-Methoxypyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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